molecular formula C26H22ClN3O4 B2857971 N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894911-12-7

N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2857971
CAS RN: 894911-12-7
M. Wt: 475.93
InChI Key: OIBKSHJHGJUKHW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

Compounds with similar structural features have been synthesized and evaluated for their anticancer potential. For instance, derivatives of 1,3,4-oxadiazole and naphthyridine have been synthesized and assessed for their in vitro anticancer activity against various cancer cell lines, showing significant activity in some cases. These studies highlight the potential of such compounds in the development of new anticancer agents (Salahuddin et al., 2014).

Catalysis Research

Research into catalyst development has also involved compounds bearing similarity to the specified molecule. Pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts have been prepared for applications in ketone reduction, indicating the role of these compounds in facilitating chemical reactions, particularly in synthetic organic chemistry (Facchetti et al., 2016).

Structural and Co-crystal Studies

Structural studies and the formation of co-crystals involving quinoline derivatives with amide bonds have been conducted to understand their crystalline properties and interactions with other molecules. Such research is fundamental in the development of pharmaceuticals and materials science (Karmakar et al., 2009).

Pharmacological Potential

The pharmacological evaluation of heterocyclic compounds, including those similar to the queried molecule, has shown potential for various therapeutic applications. Studies have examined the toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these compounds, providing a basis for further drug development (Faheem, 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-15-4-8-18(27)12-22(15)29-23(31)14-30-13-21(24(32)17-6-9-19(34-3)10-7-17)25(33)20-11-5-16(2)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKSHJHGJUKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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